molecular formula C13H10N2O B3021511 3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile CAS No. 887974-34-7

3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile

Cat. No.: B3021511
CAS No.: 887974-34-7
M. Wt: 210.23 g/mol
InChI Key: WWSMPTLEWQCUPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitrile derivatives, including 3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile, involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This method is advantageous due to its mild reaction conditions, low production cost, and potential for industrial-scale application . The reaction typically involves the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride, which acts as a co-solvent, catalyst, and phase separation agent .

Industrial Production Methods

In industrial settings, the preparation of benzonitrile derivatives can be achieved through various methods, including the cyanation of benzene halides, toluene halides, and ammonia reactions, as well as the ammoxidation of toluene, ammonia, and air . These methods are optimized for large-scale production and often involve the use of metal salt catalysts and specific reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyridyl and benzonitrile rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency and yield.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and substituted pyridyl or benzonitrile derivatives. These products are valuable intermediates in the synthesis of more complex molecules and materials.

Scientific Research Applications

3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxymethyl and nitrile groups can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile include:

Uniqueness

This compound is unique due to the presence of both the hydroxymethyl and pyridyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound highly versatile and valuable in scientific research.

Properties

IUPAC Name

3-[5-(hydroxymethyl)pyridin-2-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-7-10-2-1-3-12(6-10)13-5-4-11(9-16)8-15-13/h1-6,8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSMPTLEWQCUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647015
Record name 3-[5-(Hydroxymethyl)pyridin-2-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545354-16-3
Record name 3-[5-(Hydroxymethyl)pyridin-2-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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